3,4-二甲氧基-N'-(4-甲基-1,3-苯并噻唑-2-基)苯甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

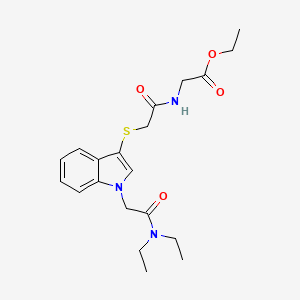

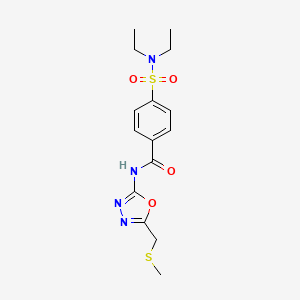

The compound is a benzohydrazide derivative with dimethoxy substitution on the benzene ring and a 4-methyl-1,3-benzothiazol-2-yl group attached to the hydrazide nitrogen. Benzohydrazides are known for their wide range of biological activities, and benzothiazoles are heterocyclic compounds with potential implications in various fields of research and industry .

Chemical Reactions Analysis

Benzohydrazides can undergo a variety of reactions, including condensation with aldehydes or ketones to form hydrazones, and cyclization reactions to form heterocyclic compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the dimethoxy groups might increase its solubility in polar solvents, and the benzothiazole moiety might contribute to its stability and reactivity .科学研究应用

抗菌活性

苯并噻唑类化合物,包括3,4-二甲氧基-N'-(4-甲基-1,3-苯并噻唑-2-基)苯甲酰肼等衍生物,已被确认为有效的抗菌剂。研究已经突出它们在对抗各种微生物菌株中的有效性。例如,Abbas等人(2014年)利用苯并噻唑衍生物作为骨架合成具有显著抗菌性能的化合物,展示了它们在开发新的抗菌剂中的潜力(Abbas et al., 2014)。同样,Chawla(2016年)讨论了噻唑衍生物的抗菌活性,强调了某些取代基对这些化合物的抗菌效力的影响(Chawla, 2016)。

抗癌潜力

研究还探讨了苯并噻唑衍生物的抗癌潜力。Abdelgawad等人(2013年)合成了一系列新的苯并噻唑和苯并噻二唑,发现一些化合物,特别是那些带有N-甲基哌嗪基取代的化合物,对乳腺癌细胞系显示出强大的抗肿瘤活性(Abdelgawad等人,2013年)。Ghorab等人(2016年)设计并合成了具有生物活性3,4-二甲氧基苯基基团的新磺胺类化合物,在体外展示了对各种癌细胞系的有希望的抗癌活性(Ghorab et al., 2016)。

合成和生物评价

苯并噻唑衍生物的合成和生物评价已成为多项研究的焦点,突出了这些化合物在药物化学中的多功能性和潜力。Darweesh等人(2016年)讨论了苯并噻唑和苯并咪唑基杂环的微波介导合成,用作合成具有潜在生物活性的新杂环的构建块(Darweesh et al., 2016)。Havrylyuk等人(2010年)合成了一系列带有苯并噻唑基团的4-噻唑烷酮,其中一些化合物对各种癌细胞系显示出抗癌活性(Havrylyuk et al., 2010)。

作用机制

Target of Action

The primary target of 3,4-dimethoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide is Mycobacterium tuberculosis . This compound is a benzothiazole derivative, which has been found to have potent inhibitory effects against M. tuberculosis .

Mode of Action

Benzothiazole derivatives are known to interact with their targets by binding to the active site, thereby inhibiting the function of the target . This interaction results in the inhibition of the growth and proliferation of M. tuberculosis .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the life cycle of M. tuberculosis. By inhibiting the growth and proliferation of M. tuberculosis, this compound disrupts the normal life cycle of the bacteria, leading to its death .

Pharmacokinetics

It is known that benzothiazole derivatives generally have good absorption and distribution profiles, which contribute to their bioavailability .

Result of Action

The result of the action of 3,4-dimethoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide is the inhibition of the growth and proliferation of M. tuberculosis, leading to the death of the bacteria . This makes it a potential candidate for the development of new anti-tubercular drugs .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution . Additionally, the presence of other substances in the environment, such as proteins or other drugs, can affect the compound’s binding to its target .

安全和危害

未来方向

生化分析

Biochemical Properties

It is known that similar compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

It is known that similar compounds, such as indole derivatives, have been shown to have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Similar compounds, such as indole derivatives, have been shown to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Temporal Effects in Laboratory Settings

Similar compounds, such as DMTMM, have been shown to improve moisture uptake, moisture content, water vapour permeability, water solubility of the films, oil resistance together with good biodegradability .

Dosage Effects in Animal Models

Similar compounds, such as DMMA, have been shown to act as a serotonin–norepinephrine–dopamine releasing agent (SNDRA), although it is significantly less potent than MDMA .

Metabolic Pathways

Similar compounds, such as indole derivatives, have been shown to be involved in various metabolic pathways .

Transport and Distribution

Similar compounds, such as indole derivatives, have been shown to bind with high affinity to multiple receptors .

Subcellular Localization

Similar compounds, such as indole derivatives, have been shown to bind with high affinity to multiple receptors .

属性

IUPAC Name |

3,4-dimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-10-5-4-6-14-15(10)18-17(24-14)20-19-16(21)11-7-8-12(22-2)13(9-11)23-3/h4-9H,1-3H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDGUZKSXPZZINP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(6-Methoxy-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2430324.png)

![2,6-dichloro-N-[(6-chloropyridin-3-yl)methyl]-5-fluoropyridine-3-carboxamide](/img/structure/B2430326.png)

![N-(4-ethoxyphenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2430330.png)

![8-(1H-benzimidazol-2-ylsulfanyl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![5-cyclopropyl-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)isoxazole-3-carboxamide](/img/structure/B2430340.png)

![ethyl 3,5-dimethyl-1-[3-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxylate](/img/structure/B2430342.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2430343.png)